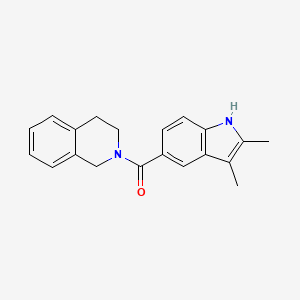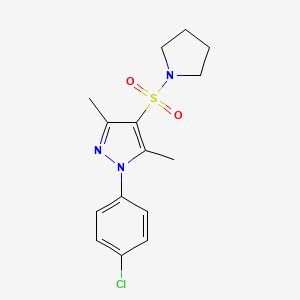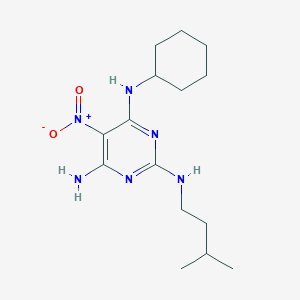
3,4-dihydroisoquinolin-2(1H)-yl(2,3-dimethyl-1H-indol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features both an indole and a tetrahydroisoquinoline moiety. These structural motifs are often found in natural products and pharmacologically active compounds, making this compound of significant interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the tetrahydroisoquinoline ring system. Key steps may include:
Friedel-Crafts Acylation: This step involves the acylation of 2,3-dimethylindole to introduce the carbonyl group.
Pictet-Spengler Reaction: This reaction is used to form the tetrahydroisoquinoline ring by condensing an aldehyde with an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and tetrahydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole and tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive natural products.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The indole and tetrahydroisoquinoline moieties can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethyl-1H-indole-5-carbonyl)-glycine
- 1-(2,3-dimethyl-1H-indole-5-carbonyl)-3,3-dimethylpiperidine-2-carbonitrile
- 1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone
Uniqueness
2-(2,3-dimethyl-1H-indole-5-carbonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the indole and tetrahydroisoquinoline structures, which are both known for their biological activity. This dual functionality can provide enhanced pharmacological properties and make the compound a valuable scaffold for drug development.
Properties
Molecular Formula |
C20H20N2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(2,3-dimethyl-1H-indol-5-yl)methanone |
InChI |
InChI=1S/C20H20N2O/c1-13-14(2)21-19-8-7-16(11-18(13)19)20(23)22-10-9-15-5-3-4-6-17(15)12-22/h3-8,11,21H,9-10,12H2,1-2H3 |
InChI Key |
RCFUXHPSZLQFOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dimethyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11265408.png)


![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11265416.png)
![Ethyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265422.png)

![Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B11265436.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11265443.png)
![5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11265447.png)
![2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265451.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B11265455.png)
![1-{5-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]-1,3,4-thiadiazole-2-carbonyl}-N-[(2-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B11265463.png)
![Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265473.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11265477.png)
